

Application Notes and Protocols for Assessing Fungal Resistance of Adipate Esters

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipate esters are widely utilized as plasticizers to enhance the flexibility and durability of polymeric materials. Their susceptibility to fungal degradation is a critical parameter in determining the lifespan and performance of these materials, particularly in environments conducive to microbial growth. Fungi can utilize adipate esters as a carbon source, leading to material deterioration. This document provides a detailed protocol for assessing the fungal resistance of adipate esters, primarily based on the internationally recognized ASTM G21 standard. The protocol outlines the necessary materials, experimental procedures, and data interpretation methods.

Fungal degradation of adipate esters is initiated by extracellular enzymes, such as esterases and lipases, which hydrolyze the ester bonds. This cleavage results in the formation of adipic acid and the corresponding alcohol. These smaller molecules can then be assimilated by the fungi and metabolized through central metabolic pathways, such as the β -oxidation pathway for adipic acid, to generate energy for growth.

Data Presentation

The following table summarizes quantitative data on the fungal resistance of various alkyl butoxyethyl adipates, as determined by the degree of fungal growth after 28 days of incubation.



The rating scale is based on the ASTM G21 standard, where a higher score indicates greater fungal growth and lower resistance.

Adipate Ester	Fungal Species	Degree of Fungal Growth (Rating 0-4)	Reference
Butyl butoxyethyl adipate (BBEA)	Aspergillus niger	4	[1]
Penicillium funiculosum	4	[1]	
Trichoderma lignorum	4	[1]	
Hexyl butoxyethyl adipate (HBEA)	Aspergillus niger	4	[1]
Penicillium funiculosum	4	[1]	
Trichoderma lignorum	4	[1]	-
Octyl butoxyethyl adipate (OBEA)	Aspergillus niger	3	[1]
Penicillium funiculosum	3	[1]	
Trichoderma lignorum	3	[1]	-
Decyl butoxyethyl adipate (DBEA)	Aspergillus niger	3	[1]
Penicillium funiculosum	3	[1]	
Trichoderma lignorum	3	[1]	-

Rating Scale (ASTM G21): 0 = No growth; 1 = Traces of growth (<10% coverage); 2 = Light growth (10-30% coverage); 3 = Medium growth (30-60% coverage); 4 = Heavy growth (60-100% coverage).[2]



Experimental Protocols

This section provides a detailed methodology for assessing the fungal resistance of adipate esters, adapted from the ASTM G21 standard.

Materials and Equipment

- Fungal Species: A mixed spore suspension of the following fungi is recommended:
 - Aspergillus brasiliensis (ATCC 9642)
 - Penicillium funiculosum (ATCC 11797)
 - Chaetomium globosum (ATCC 6205)
 - Trichoderma virens (ATCC 9645)
 - Aureobasidium pullulans (ATCC 15233)
- Media:
 - Mineral Salts Agar (per liter of distilled water):
 - Ammonium nitrate (NH4NO3): 3.0 g
 - Potassium phosphate, monobasic (KH₂PO₄): 0.25 g
 - Potassium phosphate, dibasic (K₂HPO₄): 0.25 g
 - Magnesium sulfate heptahydrate (MgSO₄·7H₂O): 0.5 g
 - Calcium chloride (CaCl₂): 0.1 g
 - Sodium chloride (NaCl): 5.0 g
 - Agar: 15.0 g
 - Potato Dextrose Agar (PDA) for maintaining fungal cultures.



- Test Specimens: Adipate esters to be tested.
- Positive Control: Material known to be susceptible to fungal growth (e.g., filter paper).
- Negative Control: Inert material not expected to support fungal growth (e.g., glass slide).
- Sterile Petri dishes (100 mm x 15 mm)
- Sterile pipettes and inoculation loops
- Incubator capable of maintaining 28-30°C and ≥ 85% relative humidity.
- Microscope

Experimental Workflow

Caption: Experimental workflow for assessing fungal resistance.

Detailed Methodologies

- 1. Preparation of Mineral Salts Agar:
- Suspend the components in 1 liter of distilled water.
- Heat with agitation to dissolve the agar completely.
- Dispense into flasks and sterilize by autoclaving at 121°C for 15 minutes.
- Allow the agar to cool to approximately 45-50°C before pouring into sterile Petri dishes.
- 2. Preparation of Mixed Fungal Spore Suspension:
- Maintain stock cultures of the specified fungal species on PDA slants.
- Separately grow each fungus on PDA plates until sporulation is abundant.
- Harvest the spores by adding a small amount of sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) to the plates and gently scraping the surface with a sterile loop.



- Transfer the spore suspension to a sterile tube.
- Wash the spores by centrifugation and resuspension in sterile distilled water to remove residual nutrients from the growth medium.
- Adjust the spore concentration of each suspension to approximately 1 x 10⁶ spores/mL using a hemocytometer.
- Prepare a mixed spore suspension by combining equal volumes of each of the individual fungal spore suspensions.
- 3. Inoculation and Incubation:
- Place the test specimens, along with positive and negative controls, onto the surface of the solidified mineral salts agar in the Petri dishes.
- Spray the mixed spore suspension evenly over the surface of the specimens and the surrounding agar.
- Seal the Petri dishes to maintain humidity and incubate at 28-30°C and a relative humidity of at least 85% for 28 days.
- 4. Observation and Rating:
- Visually inspect the test specimens for fungal growth at weekly intervals for 28 days.
- At the end of the incubation period, rate the fungal growth on each specimen according to the ASTM G21 rating scale provided in the data presentation section. A microscope may be used to observe trace amounts of growth.

Signaling Pathway of Adipate Ester Degradation

The fungal degradation of adipate esters is a multi-step process involving extracellular enzymatic activity followed by intracellular metabolism.

Caption: Fungal metabolic pathway for adipate ester degradation.



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References

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- 2. Ethylene glycol Wikipedia [en.wikipedia.org]
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